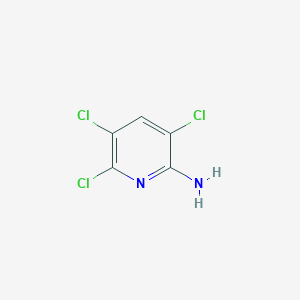

3,5,6-Trichloropyridin-2-amine

Übersicht

Beschreibung

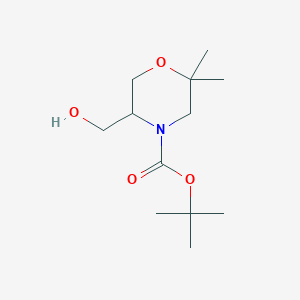

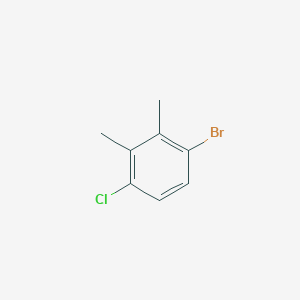

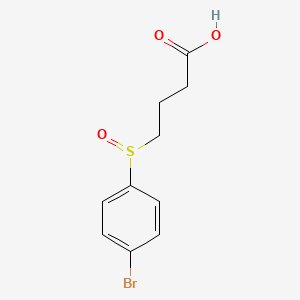

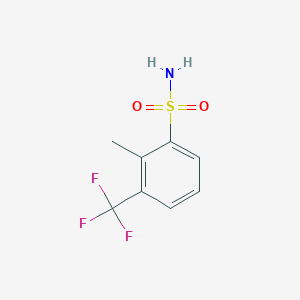

3,5,6-Trichloropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl3N2 . It is used in various applications and is available from several suppliers .

Synthesis Analysis

A series of 3,5,6-trichloropyridin-2-yl based molecules have been designed, synthesized, and tested for antibacterial and candidacidal activity . The chemical structures were inferred from the correct accurate spectroscopic and analytical data of the 1H-NMR, 13C-NMR, and MS techniques .Molecular Structure Analysis

The molecular structure of 3,5,6-Trichloropyridin-2-amine consists of 5 carbon atoms, 3 hydrogen atoms, 3 chlorine atoms, and 2 nitrogen atoms . The average mass is 197.450 Da and the monoisotopic mass is 195.936188 Da .Chemical Reactions Analysis

3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds . Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

- Selective Amination Processes : 3,5,6-Trichloropyridin-2-amine plays a role in selective amination processes. For example, a study demonstrated the catalyzed amination of polyhalopyridines, showcasing the high yield and chemoselectivity of such reactions, which are fundamental in creating various chemical compounds (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

- Synthesis of Complex Ligands : Research into the base-induced synthesis of complex molecules from tris(dimethylchlorostannyl)amine reveals the potential for creating tin-nitrogen containing compounds, which could have implications in materials science and catalysis (Christian Kober, H. Nöth, W. Storch, 1997).

Advanced Material Development

- Molecular Reorganization : Studies on hydrogen and copper ion induced molecular reorganizations in ligands appended with pyridine rings highlight the significance of 3,5,6-Trichloropyridin-2-amine in developing new materials with potential electronic and catalytic applications (S. Blasco et al., 2010).

Photochemistry

- Oxygenation of Alkanes : Research involving the photoassisted oxygenation of alkanes catalyzed by ruthenium complexes under visible light irradiation underscores the utility of 3,5,6-Trichloropyridin-2-amine in photochemical processes, which are critical in the field of green chemistry (M. Yamaguchi et al., 2004).

Structural and Stability Studies

- Complex Formation and Stability : Investigations into the structures and metal ion affinities of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine reveal insights into the stability and structure of metal complexes involving pyridine derivatives, which are crucial for developing new chemical sensors and catalytic agents (Jian Liang et al., 2009).

Safety And Hazards

3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of 3,5,6-Trichloropyridin-2-amine, is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) .

Zukünftige Richtungen

The degradation of 3,5,6-Trichloro-2-pyridinol (TCP) was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis . This finding provides novel information for studying the metabolic mechanism of TCP in pure culture .

Eigenschaften

IUPAC Name |

3,5,6-trichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPWUZFIHQBDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trichloropyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)